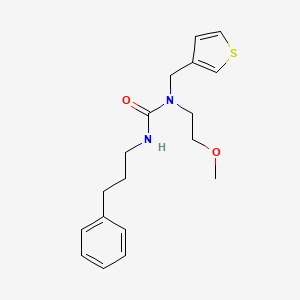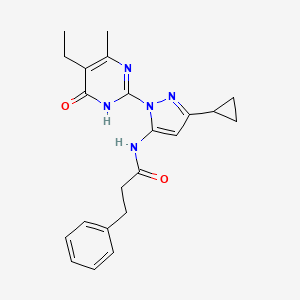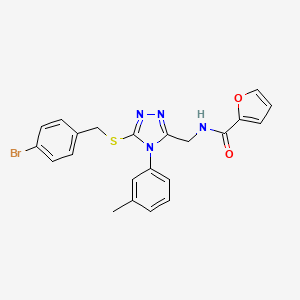
1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyethyl group, a phenylpropyl group, and a thiophen-3-ylmethyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine. For instance, reacting 1-(2-methoxyethyl)isocyanate with 3-(3-phenylpropyl)amine and 1-(thiophen-3-ylmethyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C to room temperature to ensure optimal yield.
Industrial Production Methods: For industrial-scale production, the process is scaled up using large reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield. Purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to modify the phenylpropyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in dimethylformamide (DMF) at room temperature.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydrogenated derivatives of the phenylpropyl group.
Substitution: Alkylated derivatives at the methoxyethyl group.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea depends on its application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or activating their function. The thiophene ring and phenylpropyl group are likely involved in binding interactions.
Chemical Reactivity: The methoxyethyl and thiophene groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)-3-(phenylmethyl)-1-(thiophen-3-ylmethyl)urea: Lacks the phenylpropyl group, which may affect its biological activity and chemical reactivity.
1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(methyl)urea: Lacks the thiophene ring, potentially altering its interaction with biological targets.
Uniqueness: 1-(2-Methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering opportunities for innovation and discovery.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(3-phenylpropyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-22-12-11-20(14-17-9-13-23-15-17)18(21)19-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,13,15H,5,8,10-12,14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHVXHZRNXVEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2577086.png)


![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)

![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)
